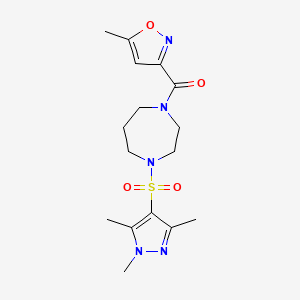
(5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that possess isoxazole and pyrazole rings, which are known for their diverse biological activities and potential applications in material science. The molecule's structure suggests it might exhibit unique chemical and physical properties, making it a subject of interest for various research studies.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from basic heterocyclic scaffolds. For example, Wang et al. (2015) described the synthesis of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, indicating a complex synthesis pathway that may involve steps such as sulfonylation, methanone introduction, and heterocyclic ring formation (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is typically characterized using techniques such as NMR, FT-IR, and X-ray crystallography. For instance, Cao et al. (2010) reported the synthesis and crystal structure of a complex molecule, providing insights into its triclinic space group and molecular dimensions (Cao et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A study by Wang et al. (2015) focused on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including those with the sulfonyl group. The study provided insights into the structural aspects of these compounds through characterization techniques like NMR, FT-IR, and HRMS.
Biological Activities and Potential Applications
- Research by Kletskov et al. (2018) explored the biological activities of derivatives containing isoxazole and isothiazole moieties. The study observed a synergistic effect when these derivatives were used in combination with an antitumor drug, highlighting their potential in enhancing chemotherapy efficacy.
- Another study by Bawa et al. (2010) synthesized a compound structurally similar to the query and investigated its pharmacological properties, such as antimicrobial and anti-inflammatory activities.
Chemical Properties and Reactions
- The work of Dean et al. (1980) discussed the formation of adducts from quinones and diazoalkanes, providing insight into the chemical behavior and potential reactions of similar compounds.
- In Kumar and Namboothiri's (2011) research, the base-mediated synthesis of sulfonylpyrazoles was explored, contributing to the understanding of how different substituents impact the chemical reactivity of such compounds.
Potential for Drug Development
- Research by Hafez et al. (2016) synthesized novel pyrazole derivatives, including methanone compounds, and evaluated their antimicrobial and anticancer activities, indicating the potential of these compounds in drug development.
Molecular Docking and Anticancer Properties
- Radhika et al. (2020) conducted molecular docking studies on pyrazoline incorporated isoxazole derivatives, assessing their binding affinity and anticancer activity against breast cancer cell lines.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4S/c1-11-10-14(18-25-11)16(22)20-6-5-7-21(9-8-20)26(23,24)15-12(2)17-19(4)13(15)3/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZVEZNVPGLKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylisoxazol-3-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)
![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)


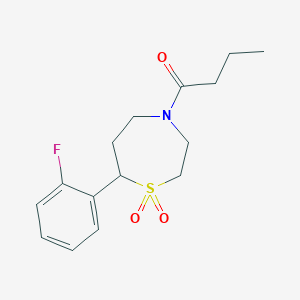
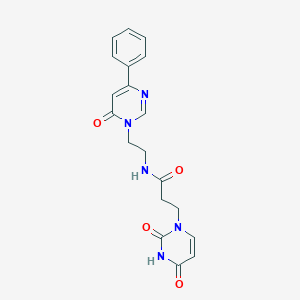
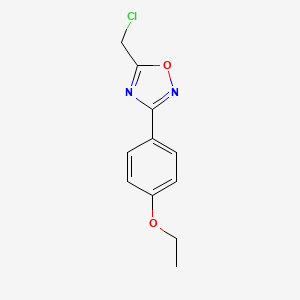

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
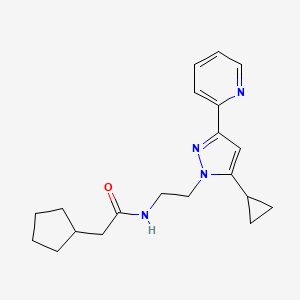
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)